tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate
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Overview
Description
tert-Butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate: is a chemical compound with the molecular formula C9H20N2O2. It is a clear, colorless to light yellow liquid that is soluble in chloroform, DMSO, and methanol . This compound is often used as an intermediate in the synthesis of pharmacologically active compounds and spermidine analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in dichloromethane at a low temperature (0-5°C) and allowed to proceed for 12 hours . The reaction mixture is then extracted with dichloromethane and washed with water. The organic layer is dried, filtered, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction Reactions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives .
Scientific Research Applications
Chemistry: tert-Butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate is used as an intermediate in the synthesis of various pharmacologically active compounds .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of spermidine analogues on cellular processes . It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to spermidine analogues, which are known to interact with cellular components and influence various biological processes .
Comparison with Similar Compounds
- N-Boc-1,4-diaminobutane
- tert-Butyl N-(4-bromobutyl)carbamate
- N-Boc-1,3-propanediamine
- N-Boc-ethylenediamine
Uniqueness: tert-Butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of spermidine analogues and other pharmacologically active compounds . Its ability to introduce a C4-spacer in chemical synthesis also sets it apart from similar compounds .
Properties
CAS No. |
2694734-44-4 |
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Molecular Formula |
C14H31N3O2 |
Molecular Weight |
273.41 g/mol |
IUPAC Name |
tert-butyl N-[4-[4-aminobutyl(methyl)amino]butyl]carbamate |
InChI |
InChI=1S/C14H31N3O2/c1-14(2,3)19-13(18)16-10-6-8-12-17(4)11-7-5-9-15/h5-12,15H2,1-4H3,(H,16,18) |
InChI Key |
HXQNZBWCDZBIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(C)CCCCN |
Purity |
95 |
Origin of Product |
United States |
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